molecular formula C17H20N2OS B11335551 1-benzyl-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-benzyl-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11335551
M. Wt: 300.4 g/mol
InChI Key: SPDCGDKWWPPOIL-UHFFFAOYSA-N
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Description

1-BENZYL-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their diverse biological activities and are integral components of DNA and RNA

Preparation Methods

The synthesis of 1-BENZYL-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Dimroth rearrangement is a well-known method used in the synthesis of condensed pyrimidines . This rearrangement involves the isomerization of heterocycles through ring opening and closure, facilitated by acids, bases, heat, or light . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-BENZYL-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

    Addition: Addition reactions can take place, particularly at the double bonds present in the pyrimidine ring.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-BENZYL-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZYL-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects . The compound may exert its effects by binding to these targets, altering their activity, and modulating various cellular processes.

Comparison with Similar Compounds

1-BENZYL-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can be compared with other similar compounds, such as:

The uniqueness of 1-BENZYL-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H20N2OS

Molecular Weight

300.4 g/mol

IUPAC Name

1-benzyl-4-propylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C17H20N2OS/c1-2-11-21-16-14-9-6-10-15(14)19(17(20)18-16)12-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3

InChI Key

SPDCGDKWWPPOIL-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=O)N(C2=C1CCC2)CC3=CC=CC=C3

Origin of Product

United States

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